cis-8-Eicosenoic acid methyl ester

説明

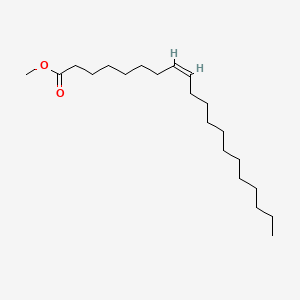

Cis-8-Eicosenoic acid methyl ester is a useful research compound. Its molecular formula is C21H40O2 and its molecular weight is 324.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known that this compound serves as a standard for quantifying 8 (z)-eicosenoic acid utilizing gas chromatography .

Mode of Action

It is an esterified variant of 8 (Z)-eicosenoic acid , and its double bond might confer a higher reactivity .

Biochemical Pathways

It is known that it can enhance the acetylcholine (ach) receptor channel current without producing inhibition, and enhance the phosphorylation of substrate peptides in xenopus oocytes .

Pharmacokinetics

It is known that it is soluble in organic solvents such as chloroform, hexane, and ether, but has poor solubility in water .

Action Environment

It is known that it is stable under normal conditions but should be stored at -20°c . It is also known to be unstable to oxygen and direct sunlight .

生化学分析

Biochemical Properties

The exact biochemical properties of cis-8-Eicosenoic acid methyl ester are not fully understood due to limited research. It is known that fatty acids play crucial roles in various biochemical reactions. They can interact with a variety of enzymes, proteins, and other biomolecules. For instance, they can serve as substrates for enzymes involved in lipid metabolism .

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-known due to limited research. Fatty acids can exert their effects at the molecular level in several ways. They can bind to proteins, inhibit or activate enzymes, and cause changes in gene expression .

Metabolic Pathways

Fatty acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

生物活性

Cis-8-eicosenoic acid methyl ester (C20:1) is a long-chain unsaturated fatty acid methyl ester that has garnered attention due to its potential biological activities. This compound is part of a larger family of fatty acids known for their various health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties. This article compiles diverse research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.

This compound is characterized by its molecular formula and a molecular weight of 324.54 g/mol. It is a methyl ester derived from eicosenoic acid, which is predominantly found in certain plant oils.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems. A study highlighted the antioxidant capacity of various fatty acids, including this compound, showing its potential in reducing oxidative stress markers in vitro .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, extracts containing this compound showed varying degrees of inhibition against bacterial strains, suggesting its utility as a natural preservative or therapeutic agent .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 12 |

| Bacillus subtilis | 10 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to inhibit the activity of xanthine oxidase (XO), an enzyme involved in the production of reactive oxygen species (ROS) during inflammation. The inhibition of XO can lead to reduced inflammation and oxidative stress .

Case Study: Xanthine Oxidase Inhibition

In vitro studies reported an IC50 value for this compound at concentrations comparable to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent for inflammatory diseases .

The biological activities of this compound can be attributed to its structural characteristics, which allow it to interact with cellular membranes and modulate various biochemical pathways. The unsaturated bonds in the fatty acid chain are crucial for these interactions, enhancing fluidity and permeability of cell membranes.

科学的研究の応用

Analytical Applications

Cis-8-eicosenoic acid methyl ester is primarily utilized in the analysis of complex lipid mixtures, including those found in food and biological samples. Its applications include:

- Fatty Acid Profiling : As a standard in gas chromatography (GC) for the quantification of fatty acids in various matrices such as oils and biological tissues. The high polarity of the compound allows for effective separation in GC analyses, especially when used with specific stationary phases designed for FAMEs .

- Quality Control in Food Industry : It is used to assess the quality of edible oils by determining the composition of fatty acids. The presence and concentration of this compound can indicate the quality and authenticity of oils, helping to detect adulteration .

Biochemical Studies

This compound has been studied for its potential health benefits and roles in biological systems:

- Nutritional Research : This compound is part of studies exploring the impact of unsaturated fatty acids on human health, particularly regarding cardiovascular health. Its incorporation into dietary fats is being investigated for potential benefits .

- Metabolic Studies : Research has shown that fatty acid methyl esters can influence metabolic pathways, affecting lipid metabolism and energy production in cells. Studies involving this compound contribute to understanding these mechanisms .

Industrial Applications

In addition to analytical uses, this compound has potential applications in various industries:

- Biodiesel Production : As a component of biodiesel formulations, it contributes to the overall energy yield and combustion properties of biofuels. Its presence can enhance fuel stability and performance due to its unsaturated structure .

- Cosmetic Formulations : The compound's emollient properties make it suitable for use in cosmetic products. Its ability to improve skin hydration and texture is being explored in formulation development .

Case Studies

Several case studies highlight the applications of this compound:

- Food Analysis : A study utilized this compound as a standard to evaluate the fatty acid profile of fish oils, demonstrating its effectiveness in distinguishing between various unsaturated fatty acids using advanced chromatographic techniques .

- Nutritional Impact Assessment : Research examining dietary fats included this compound to assess its effects on cholesterol levels and cardiovascular health markers in human subjects, providing insights into its potential health benefits .

- Biodiesel Efficiency Testing : A comparative analysis of biodiesel blends incorporating this compound showed improved combustion characteristics and reduced emissions compared to traditional fuels, indicating its viability as an alternative energy source .

特性

IUPAC Name |

methyl (Z)-icos-8-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h13-14H,3-12,15-20H2,1-2H3/b14-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPTUCQDUQQSJY-YPKPFQOOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。